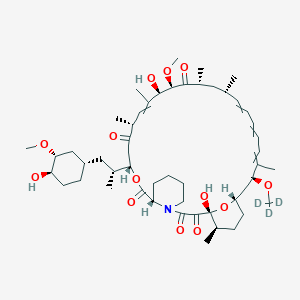

Rapamycin-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C51H79NO13 |

|---|---|

分子量 |

917.2 g/mol |

IUPAC名 |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 |

InChIキー |

QFJCIRLUMZQUOT-QNAMYDBASA-N |

異性体SMILES |

[2H]C([2H])([2H])O[C@H]1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C1C)C)C)OC)O)C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C |

正規SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

製品の起源 |

United States |

Foundational & Exploratory

The Purpose of Deuterated Rapamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated rapamycin represents a strategic advancement in the development of mTOR inhibitors, aiming to enhance the therapeutic profile of the parent compound, rapamycin (also known as sirolimus). By selectively replacing hydrogen atoms with deuterium at key metabolic sites, deuterated rapamycin is designed to exhibit improved pharmacokinetic properties. This modification is based on the kinetic isotope effect, which predicts a slower rate of metabolic breakdown, potentially leading to increased stability, longer half-life, and greater systemic exposure. These enhancements could translate into more consistent therapeutic efficacy, reduced dosing frequency, and an improved safety profile for the treatment of various conditions, including organ transplant rejection, autoimmune diseases, and cancer. This guide provides a comprehensive overview of the purpose, mechanism of action, and potential advantages of deuterated rapamycin, supported by relevant signaling pathways and experimental methodologies.

Introduction

Rapamycin is a macrolide compound with potent immunosuppressive and antiproliferative properties, primarily mediated through the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][2] Despite its clinical efficacy, rapamycin's therapeutic use can be challenged by its pharmacokinetic variability, including a complex metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) enzymes.[3] Drug deuteration is a well-established strategy in medicinal chemistry to overcome such limitations by improving a drug's metabolic stability.[4] The substitution of hydrogen with deuterium, a stable isotope of hydrogen, at metabolically vulnerable positions can significantly slow down the rate of enzymatic degradation due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5] This guide explores the purpose and potential of deuterated rapamycin in drug development.

The Rationale for Deuterating Rapamycin: The Kinetic Isotope Effect

The primary purpose of developing deuterated rapamycin is to enhance its pharmacokinetic profile. This is achieved by leveraging the kinetic isotope effect. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of chemical reactions, including enzymatic metabolism.

This strategic deuteration is anticipated to result in several key advantages over the non-deuterated parent compound[5]:

-

Increased Metabolic Stability: Slower metabolism leads to a more stable compound in vivo.

-

Reduced Clearance: A lower rate of metabolic breakdown reduces the rate at which the drug is cleared from the body.

-

Increased Half-Life: Reduced clearance leads to a longer elimination half-life, allowing for less frequent dosing.

-

Improved Bioavailability: By reducing first-pass metabolism in the gut and liver, a greater proportion of the administered dose may reach systemic circulation.

-

Potentially Reduced Intersubject Variability: A more predictable metabolic profile could lead to less variability in drug exposure among patients.

Data Presentation: Pharmacokinetic Profile

While the theoretical benefits of deuterated rapamycin are well-founded, publicly available, peer-reviewed studies presenting a direct quantitative comparison of the pharmacokinetic parameters of deuterated and non-deuterated rapamycin are limited. Patent literature, however, claims improved physicochemical and pharmacokinetic properties.[5] For illustrative purposes, the following table presents a hypothetical comparison based on the expected outcomes of deuteration, alongside published pharmacokinetic data for standard rapamycin in various preclinical models.

| Pharmacokinetic Parameter | Standard Rapamycin (Reported Values in Rats) | Deuterated Rapamycin (Projected Improvement) | Reference |

| Oral Bioavailability (%) | ~10-20 | Higher (e.g., >20%) | [6] |

| Half-life (t½) (hours) | ~15-20 | Longer (e.g., >25) | [6] |

| Clearance (CL) (L/h/kg) | Variable, relatively high | Lower | [3] |

| Metabolite Formation | Extensive (demethylation, hydroxylation) | Reduced | [3] |

Note: The values for deuterated rapamycin are projected based on the principles of the kinetic isotope effect and claims in patent literature.[5] Specific values would need to be determined through direct comparative preclinical and clinical studies.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Deuterated rapamycin is expected to retain the same mechanism of action as its non-deuterated counterpart. Rapamycin exerts its effects by inhibiting the mTOR protein kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Rapamycin first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).

The inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This, in turn, suppresses protein synthesis and arrests the cell cycle in the G1 phase, thereby exerting its immunosuppressive and antiproliferative effects.

Signaling Pathway Diagram

Caption: The mTOR Signaling Pathway and Inhibition by Deuterated Rapamycin.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of deuterated rapamycin. Below are representative protocols for key experiments.

Comparative Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of deuterated rapamycin and non-deuterated rapamycin in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, n=5 per group).

-

Drug Formulation: Deuterated and non-deuterated rapamycin are formulated in a suitable vehicle (e.g., 5% PEG400, 5% Tween 80 in water).

-

Drug Administration: A single oral gavage dose (e.g., 2 mg/kg) of either deuterated or non-deuterated rapamycin is administered to each rat.

-

Blood Sampling: Blood samples (~100 µL) are collected from the tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 h). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Preparation: Whole blood samples are processed by protein precipitation. An internal standard (e.g., ascomycin) is added, followed by a precipitating agent (e.g., methanol or acetonitrile). Samples are vortexed and centrifuged to pellet proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentrations of rapamycin and its deuterated counterpart in the blood samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t½ (half-life), and CL/F (oral clearance).

In Vitro mTORC1 Inhibition Assay

Objective: To assess the in vitro potency of deuterated rapamycin in inhibiting mTORC1 signaling.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293T or a cancer cell line with an active mTOR pathway) is cultured in appropriate media.

-

Drug Treatment: Cells are treated with varying concentrations of deuterated rapamycin or non-deuterated rapamycin (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 2 hours). A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Protein concentrations of the lysates are determined (e.g., using a BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated S6K (p-S6K) at Thr389, total S6K, phosphorylated 4E-BP1 (p-4E-BP1) at Thr37/46, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.

-

Quantification: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of mTORC1 inhibition.

Experimental Workflow Diagram

Caption: Experimental Workflow for Evaluating Deuterated Rapamycin.

Conclusion

Deuterated rapamycin holds significant promise as a next-generation mTOR inhibitor with an optimized pharmacokinetic profile. The strategic incorporation of deuterium is designed to enhance metabolic stability, leading to a longer half-life and potentially more consistent therapeutic effects. While direct comparative quantitative data in peer-reviewed literature is still emerging, the underlying scientific principles and claims in patent filings provide a strong rationale for its development. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic advantages of deuterated rapamycin across its various potential indications, including immunosuppression, oncology, and the treatment of autoimmune disorders. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent.

References

- 1. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? | Aging [aging-us.com]

- 2. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated drugs; updates and obviousness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 6. Pharmacokinetics and tissue distribution of intranasal administration of rapamycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Rapamycin-d3: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Rapamycin-d3. This deuterated analog of Rapamycin is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the quantification of Rapamycin by mass spectrometry.

Core Chemical Properties

This compound, also known as Sirolimus-d3, is the deuterium-labeled form of Rapamycin.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which is essential for its use in mass spectrometry-based assays.[1] The key chemical properties are summarized in the table below.

| Property | Value | References |

| Formal Name | 7-O-demethyl-7-O-(methyl-d3)-rapamycin | [2] |

| Synonyms | Sirolimus-d3, AY-22989-d3, NSC 226080-d3 | [1][2][3] |

| CAS Number | 392711-19-2 | [1][2][4][5] |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [2][4][5] |

| Molecular Weight | 917.19 g/mol | [3][4] |

| Purity | >98% deuterated forms (d1-d3) | [2][6] |

| Appearance | White Solid | [5] |

| Storage Temperature | -20°C (in freezer), protect from light | [4] |

| UV Absorbance (λmax) | 268, 278, 289 nm | [2] |

Solubility

The solubility of this compound in various organic solvents is a crucial parameter for its handling and application in experimental settings.

| Solvent | Solubility | Reference |

| Chloroform | 5 mg/ml | [2] |

| DMSO | 25 mg/ml | [2] |

| Ethanol | 50 mg/ml | [2] |

| Methanol | 25 mg/ml | [2] |

Synthesis of this compound

The synthesis of deuterated analogs of Rapamycin, such as this compound, is a key process for producing the necessary internal standards for clinical and research applications. The general approach involves the selective deuteration of the Rapamycin molecule. A method for the synthesis of deuterated Rapamycin compounds has been described, which can be adapted for the specific synthesis of this compound.[7]

Experimental Protocol: Synthesis of a Deuterated Rapamycin Analog

The following protocol is a representative example based on synthetic strategies for deuterated macrolides.

Objective: To synthesize a deuterated analog of Rapamycin.

Materials:

-

Rapamycin

-

Deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I)

-

A suitable solvent system (e.g., a mixture of cyclohexane and dichloromethane)

-

A mild base

-

Oxidizing agent (e.g., poly(vinylpyridinium)dichromate)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Dissolution: Dissolve Rapamycin (11 mM) in a 1:1 mixture of cyclohexane and dichloromethane (10 ml).[7]

-

Cooling: Cool the reaction mixture in an ice bath to control the reaction temperature.[7]

-

Oxidation: Add poly(vinylpyridinium)dichromate (0.5 grams) to the cooled solution.[7]

-

Reaction Monitoring: Stir the reaction mixture overnight. The progress of the reaction should be monitored by mass spectrometry to observe the formation of the desired product.[7]

-

Work-up:

-

Isolation: Filter the solution to remove the drying agent and concentrate the organic solution to obtain the crude product.[7]

-

Purification: The crude product is then purified using standard chromatographic techniques to yield the final deuterated Rapamycin compound. The purity and identity of the final product are confirmed by mass spectrum analysis.[7]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin and its deuterated analog, this compound, exert their biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[8][9] Rapamycin acts as a potent and specific allosteric inhibitor of mTOR Complex 1 (mTORC1).[1][6]

The mechanism involves the formation of a complex between Rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12).[8] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[8] The inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for protein synthesis and cell growth, including the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. esschemco.com [esschemco.com]

- 6. caymanchem.com [caymanchem.com]

- 7. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longevity.direct [longevity.direct]

- 10. stemcell.com [stemcell.com]

A Technical Guide to the In Vitro Mechanism of Action of Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent, which has since become a cornerstone of immunosuppressive and anti-cancer research.[1] Rapamycin-d3 is a deuterated analog of Rapamycin. In drug development, deuteration—the substitution of hydrogen with its heavy isotope deuterium—is a common strategy to modify a compound's pharmacokinetic profile, primarily by slowing its rate of metabolic degradation. Critically, this isotopic substitution does not alter the fundamental in vitro mechanism of action. Therefore, this guide will detail the well-established in vitro mechanism of Rapamycin, which is directly applicable to this compound.

The primary intracellular target of Rapamycin is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[2] Rapamycin exerts its effects by inhibiting a specific multiprotein complex known as mTOR Complex 1 (mTORC1).[3][4]

Core Mechanism of Action: Allosteric Inhibition of mTORC1

The action of Rapamycin is not direct. Upon entering the cell, it first binds to a highly conserved intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[4][5] This Rapamycin-FKBP12 complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[3][4] This event creates a ternary complex (FKBP12-Rapamycin-mTOR) that allosterically inhibits the activity of mTORC1.[6][7] It is important to note that Rapamycin is a specific inhibitor of mTORC1; the second mTOR complex, mTORC2, is generally considered insensitive to acute Rapamycin treatment because its structure hinders the binding of the FKBP12-Rapamycin complex.[3][6]

The formation of this ternary complex restricts substrate access to the mTORC1 kinase active site and can destabilize the integrity of the mTORC1 complex, thereby preventing the phosphorylation of its key downstream effectors.[7]

Figure 1. this compound inhibits the mTORC1 signaling pathway.

Downstream Signaling and Cellular Effects

mTORC1 controls protein synthesis and cell growth by phosphorylating two key downstream effectors: Ribosomal Protein S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1).[4][8]

-

Inhibition of S6K1: In its active, phosphorylated state, S6K1 promotes protein synthesis and ribosome biogenesis. Rapamycin-mediated inhibition of mTORC1 prevents the phosphorylation of S6K1 at key sites like Threonine 389, leading to its inactivation.[9][10] This is a highly sensitive and robust marker of Rapamycin activity in vitro.[11]

-

Activation of 4E-BP1: 4E-BP1 is a translational repressor. When phosphorylated by mTORC1, it releases the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to initiate cap-dependent translation. When mTORC1 is inhibited by Rapamycin, 4E-BP1 remains in its hypophosphorylated, active state, where it binds to and sequesters eIF4E, thus inhibiting the translation of key mRNAs required for cell cycle progression and proliferation.[7][8]

It is noteworthy that the phosphorylation of S6K1 is generally more sensitive to Rapamycin than the phosphorylation of 4E-BP1, which can be resistant to acute treatment in some cell types.[7][12] This differential sensitivity is attributed to the "substrate quality," where S6K1 is a poorer substrate for mTORC1, making its phosphorylation more susceptible to partial inhibition of the kinase.[13][14]

The net result of mTORC1 inhibition is a significant reduction in protein synthesis, leading to G1 cell cycle arrest and a potent anti-proliferative effect.[15][16]

Quantitative In Vitro Data

The anti-proliferative activity of Rapamycin is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell type and experimental conditions.

| Cell Line | Cancer Type | IC50 Value | Assay Duration |

| T98G | Glioblastoma | 2 nM | 72 hours[15] |

| U87-MG | Glioblastoma | 1 µM | 72 hours[15] |

| MCF-7 | Breast Cancer | 20 nM | -[11][17] |

| MDA-MB-231 | Breast Cancer | 10 µM | -[11][17] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 7.39 µM | 72 hours[18] |

| Ca9-22 | Oral Cancer | ~15 µM | 24 hours[19] |

| HT-1080 | Fibrosarcoma | 1.8 µM | -[20] |

| HeLa | Cervical Cancer | 0.25 µM | -[20] |

| Endothelial Cells (VM) | Venous Malformation | Concentration-dependent | 48-72 hours[16][21] |

Note: The IC50 for mTOR kinase inhibition itself is much lower, typically around 0.1 nM.[15][22] The higher concentrations required to inhibit cell proliferation reflect the complex downstream cellular processes.

Experimental Protocols

Verifying the in vitro mechanism of this compound involves several key experimental techniques.

Western Blot Analysis of mTORC1 Signaling

This is the most common method to directly assess the phosphorylation status of mTORC1 downstream targets.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293, U87-MG) and grow to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).[15][22]

-

Cell Lysis: Place culture dishes on ice, wash cells with ice-cold PBS, and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][23]

-

Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2] Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).[2][23]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[2]

-

SDS-PAGE and Transfer: Load equal amounts of protein (typically 10-50 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[23] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or 3% BSA in TBS-T for 1 hour at room temperature.[23]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Ser65), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).[10][25]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23] A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of mTORC1 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mTORC1 - Wikipedia [en.wikipedia.org]

- 4. The complexes of mammalian target of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling by Target of Rapamycin Proteins in Cell Growth Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 20. AI-Predicted mTOR Inhibitor Reduces Cancer Cell Proliferation and Extends the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rapamycin.us [rapamycin.us]

- 23. pubcompare.ai [pubcompare.ai]

- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 25. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

The deuterium kinetic isotope effect on sirolimus: A technical guide to its anticipated biological activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the biological activity of deuterium-labeled sirolimus, a strategic modification aimed at enhancing its therapeutic potential. While direct comparative quantitative data between deuterated and non-deuterated sirolimus is limited in publicly available literature, this document synthesizes the foundational principles of deuterium labeling, the established biological activity of sirolimus, and the anticipated benefits of its isotopic enrichment. The experimental protocols detailed herein represent standard methodologies that would be employed to verify the expected improvements in the pharmacokinetic and pharmacodynamic profiles of deuterium-labeled sirolimus.

Introduction: The Rationale for Deuterium Labeling of Sirolimus

Sirolimus (also known as rapamycin) is a potent immunosuppressant and anticancer agent that functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.[1][2] Despite its efficacy, sirolimus exhibits a variable pharmacokinetic profile and is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) enzymes in the liver and intestine.[3][4][5] This metabolism leads to the formation of various demethylated and hydroxylated metabolites, contributing to inter-patient variability in drug exposure and potential side effects.[3][4]

Deuterium labeling, the substitution of hydrogen atoms with their stable, heavier isotope deuterium, is a well-established strategy in drug development to improve the metabolic stability of pharmaceuticals. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions, a phenomenon known as the kinetic isotope effect. By selectively replacing hydrogen atoms at sites of metabolic vulnerability in the sirolimus molecule, it is anticipated that its rate of metabolism will be reduced.[1] This strategic deuteration is expected to lead to a longer half-life, increased systemic exposure, and potentially a more consistent and predictable pharmacokinetic profile, which could translate to improved therapeutic efficacy and safety.[1]

Anticipated Biological Activity and Pharmacokinetic Profile

The fundamental mechanism of action of sirolimus, binding to the immunophilin FKBP12 to inhibit the mTORC1 complex, is not expected to be altered by deuterium labeling. The primary impact of deuteration is anticipated to be on the drug's metabolic fate and disposition.

Data Presentation

The following tables present a summary of the anticipated effects of deuterium labeling on the key biological and pharmacokinetic parameters of sirolimus. It is important to note that these tables are illustrative, based on the established principles of the kinetic isotope effect, as direct comparative data from head-to-head studies are not widely available in the public domain.

Table 1: Anticipated In Vitro Biological Activity of Deuterium-Labeled Sirolimus

| Parameter | Sirolimus | Deuterium-Labeled Sirolimus | Anticipated Change |

| mTORC1 Inhibition (IC50) | ~1 nM | ~1 nM | No significant change |

| FKBP12 Binding Affinity (Kd) | ~0.2 nM | ~0.2 nM | No significant change |

| Immunosuppressive Activity (IC50) | ~0.5-5 ng/mL | ~0.5-5 ng/mL | No significant change |

Table 2: Anticipated In Vivo Pharmacokinetic Parameters of Deuterium-Labeled Sirolimus

| Parameter | Sirolimus | Deuterium-Labeled Sirolimus | Anticipated Change |

| Half-life (t1/2) | ~62 hours | > 62 hours | Increased |

| Clearance (CL/F) | High | Lower | Decreased |

| Area Under the Curve (AUC) | Variable | Higher and more consistent | Increased |

| Metabolite Formation | Extensive | Reduced | Decreased |

| Bioavailability (F) | ~15% | > 15% | Potentially Increased |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate and compare the biological activity of deuterium-labeled sirolimus with its non-deuterated counterpart.

In Vitro mTORC1 Kinase Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of sirolimus and deuterium-labeled sirolimus against mTORC1.

Materials:

-

Recombinant human mTORC1 enzyme

-

FKBP12 protein

-

ATP

-

Substrate peptide (e.g., a peptide derived from 4E-BP1)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT)

-

Sirolimus and deuterium-labeled sirolimus stock solutions

-

384-well assay plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare a serial dilution of sirolimus and deuterium-labeled sirolimus in DMSO.

-

In a 384-well plate, add the test compounds and FKBP12 to the assay buffer.

-

Add the mTORC1 enzyme and the substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 values using a non-linear regression analysis.

Metabolic Stability in Human Liver Microsomes

Objective: To assess and compare the in vitro metabolic stability of sirolimus and deuterium-labeled sirolimus.

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Sirolimus and deuterium-labeled sirolimus

-

Acetonitrile with an internal standard (e.g., a structurally related but chromatographically distinct compound)

-

Incubator

-

LC-MS/MS system

Procedure:

-

Pre-warm the HLM suspension and NADPH regenerating system in phosphate buffer at 37°C.

-

Add sirolimus or deuterium-labeled sirolimus to the HLM suspension to initiate the metabolic reaction.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

-

Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining parent compound against time to determine the in vitro half-life (t1/2).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of sirolimus and deuterium-labeled sirolimus in a rodent model (e.g., rats or mice).

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent strain)

-

Sirolimus and deuterium-labeled sirolimus formulations for oral and intravenous administration

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single dose of sirolimus or deuterium-labeled sirolimus to different groups of animals via oral gavage and intravenous injection.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Process the blood samples to extract the drug and internal standard.

-

Quantify the concentrations of the parent drug and its major metabolites in the blood samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

-

Calculate oral bioavailability (F) by comparing the AUC from oral administration to the AUC from intravenous administration.

Mandatory Visualizations

Signaling Pathway

Caption: The mTOR signaling pathway and the inhibitory action of the Sirolimus-FKBP12 complex.

Experimental Workflow

References

- 1. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 2. Exploring Sirolimus Pharmacokinetic Variability Using Data Available from the Routine Clinical Care of Renal Transplant Patients – Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patent Public Search Basic | USPTO [ppubs.uspto.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Patent Public Search | USPTO [uspto.gov]

Topic: Rapamycin-d3 as a Quantitative Probe for mTOR Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients (amino acids), energy levels, and cellular stress, to control essential anabolic and catabolic processes.[2][3][4] Given its critical role, the mTOR signaling pathway is frequently dysregulated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key therapeutic target.[5][6][7][8]

Rapamycin (also known as Sirolimus) is a macrolide compound that potently and specifically inhibits mTOR.[9][10] It functions by first forming a complex with the intracellular receptor FKBP12; this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of one of its two complexes, mTORC1.[5][7][9][11]

To accurately study the pharmacokinetics and pharmacodynamics of Rapamycin and its effect on the mTOR pathway, precise quantification in biological matrices is essential. This is where Rapamycin-d3, a deuterated isotopologue of Rapamycin, becomes an indispensable tool. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry.[9][12] Its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for highly accurate and precise measurement of Rapamycin concentrations by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the mTOR signaling pathway, the mechanism of Rapamycin, and the application of this compound as a quantitative probe.

The mTOR Signaling Pathway

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3][13] These complexes have different components, upstream regulators, downstream targets, and sensitivities to Rapamycin.

-

mTORC1: Composed of mTOR, Raptor, mLST8, PRAS40, and DEPTOR.[1][2] It is a master regulator of cell growth that is sensitive to nutrients, growth factors, and energy status.[2] Activation of mTORC1 promotes protein synthesis by phosphorylating key targets like S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), and inhibits catabolic processes like autophagy.[3][13] mTORC1 is acutely sensitive to inhibition by the Rapamycin-FKBP12 complex.[10][13]

-

mTORC2: Composed of mTOR, Rictor, mSin1, mLST8, and Protor.[2][5][13] mTORC2 is generally considered insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[10][13] It regulates cellular survival and cytoskeletal organization primarily by phosphorylating and activating members of the AGC kinase family, including Akt (at Ser473), SGK1, and PKCα.[2][10]

Upstream signals from growth factors typically activate mTORC1 through the PI3K-Akt pathway, which results in the inhibitory phosphorylation of the Tuberous Sclerosis Complex (TSC1/2).[2][13] This relieves TSC's GTPase-activating protein (GAP) activity towards the small GTPase Rheb, allowing GTP-bound Rheb to activate mTORC1 directly.[2]

Mechanism of Action: Rapamycin and this compound

Rapamycin does not inhibit the mTOR kinase domain directly. Instead, it acts as a "molecular glue".[14] It first binds to the highly conserved immunophilin FKBP12. This newly formed Rapamycin-FKBP12 complex then binds to the FRB domain on mTOR, specifically within the mTORC1 complex.[7][11] This binding event sterically hinders the access of mTORC1 substrates, like S6K1 and 4E-BP1, to the kinase active site, thereby inhibiting downstream signaling.[7][14]

This compound is structurally and chemically identical to Rapamycin, except that three hydrogen atoms have been replaced with deuterium atoms.[9][12][15] This isotopic labeling does not alter its biological activity; it will still bind to FKBP12 and inhibit mTORC1 in the same manner. However, the increase in mass (approximately 3 Daltons) makes it distinguishable from unlabeled Rapamycin in a mass spectrometer.[12][16] This property is the foundation of its use as an internal standard for accurate quantification.[9][17]

Experimental Protocol: Quantification of Rapamycin using LC-MS/MS

The use of this compound as an internal standard is central to the robust quantification of Rapamycin in complex biological samples like whole blood, plasma, or tissue homogenates. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

General Workflow

Detailed Methodology

This protocol is a representative synthesis based on established methods.[16][18][19][20][21] Researchers should perform specific validation for their own matrices and instrumentation.

1. Preparation of Standards and Solutions:

-

Stock Solutions: Prepare 1.0 mg/mL stock solutions of Rapamycin and this compound in methanol.[19] Store at -20°C.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the Rapamycin stock solution to create a calibration curve (e.g., 0.5 to 50 ng/mL).[21] Prepare a separate working solution for the internal standard (this compound) at a fixed concentration (e.g., 10 ng/mL).

-

Precipitation Reagent: Prepare a protein precipitation solution, typically methanol containing zinc sulfate (0.1 M), spiked with the this compound working solution.[20][21]

2. Sample Preparation:

-

Aliquot 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.[18][22]

-

Add 200-300 µL of the cold precipitation reagent containing the this compound internal standard.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and mixing.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[20]

-

Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used.[16][20]

-

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid and ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is typical.[16][18]

-

Injection Volume: 10-20 µL.[19]

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is standard.[16][18][19]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The specific parent-to-product ion transitions are monitored. Due to the formation of different adducts (e.g., sodium, ammonium), these can vary slightly between instruments and methods. Common transitions are:

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the Rapamycin and this compound MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Rapamycin) / (Peak Area of this compound).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Determine the concentration of Rapamycin in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

Summary of Quantitative Data

The performance of LC-MS/MS methods for Rapamycin quantification is characterized by several key parameters. The use of a deuterated internal standard like this compound is critical for achieving high precision and accuracy.

| Method Parameter | Cyclosporin A | Tacrolimus | Sirolimus (Rapamycin) | Everolimus | Mycophenolic Acid | Reference |

| Linear Range | 2 - 1250 ng/mL | 0.5 - 42.2 ng/mL | 0.6 - 49.2 ng/mL | 0.5 - 40.8 ng/mL | 0.01 - 7.5 µg/mL | [21] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5 ng/mL | 0.6 ng/mL | 0.5 ng/mL | 0.01 µg/mL | [21] |

| Inter-Assay Precision (CV%) | 2.5 - 8.2% | 3.5 - 10.1% | 3.8 - 12.5% | 3.9 - 11.2% | 4.6 - 8.6% | [21] |

| Inter-Assay Accuracy | 90 - 104% | 94 - 108% | 90 - 113% | 93 - 108% | 98 - 105% | [21] |

| Sample Matrix | Linear Range | Inter-run Accuracy | Inter-run Precision (CV%) | Reference |

| Porcine Whole Blood | 0.1 – 100 ng/mL | 4.0% to 7.0% | 7.8% to 13.0% | [22] |

| Porcine Tissues | 0.5 – 500 ng/g | -4.8% to 3.8% | 3.3% to 10.8% | [22] |

| Sample Matrix | Linear Range | Reference |

| Rabbit Ocular Tissue | 2.3 - 1000.0 ng/mL | [19] |

| Human Whole Blood | 2 - 100 ng/mL (HPLC method) | [19] |

Conclusion

This compound is a critical analytical tool for researchers studying the mTOR signaling pathway. While Rapamycin itself is the active inhibitor used to probe the biological functions of mTORC1, this compound provides the means to accurately measure its concentration in complex biological systems. By serving as an ideal internal standard for LC-MS/MS, it enables precise pharmacokinetic studies, therapeutic drug monitoring, and quantitative assessments of drug-target engagement. The detailed protocols and robust performance metrics outlined in this guide underscore the essential role of this compound in advancing our understanding of mTOR signaling in both basic research and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 13. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]

- 16. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 19. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 21. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isotopic Labeling of Rapamycin for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of rapamycin, a critical tool for researchers in pharmacology, drug metabolism, and molecular biology. This document details the synthesis, analysis, and application of isotopically labeled rapamycin, offering structured data, in-depth experimental protocols, and visual diagrams to facilitate a deeper understanding of its utility in scientific research.

Introduction to Isotopic Labeling of Rapamycin

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. In the context of rapamycin, this involves substituting specific carbon, hydrogen, or nitrogen atoms with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N). This subtle modification in mass does not significantly alter the chemical or biological properties of rapamycin but allows for its precise detection and quantification, particularly in complex biological matrices.

The primary applications of isotopically labeled rapamycin include:

-

Internal Standards in Quantitative Analysis: Isotopically labeled rapamycin, such as D₃-rapamycin or ¹³C,D₃-rapamycin, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it co-elutes and experiences similar ionization effects, leading to highly accurate and precise quantification of rapamycin in biological samples like whole blood.[2][3][4]

-

Pharmacokinetic and Metabolism Studies: Deuterated rapamycin can be used to study the metabolic fate of the drug. The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.[5][6][7] This allows researchers to investigate metabolic pathways and identify sites of metabolism on the rapamycin molecule.

-

Target Identification and Engagement: Biotinylated rapamycin is a valuable tool for identifying and studying the proteins that interact with rapamycin, most notably the FK506-binding protein 12 (FKBP12).[5] This affinity probe can be used in pull-down assays to isolate and identify rapamycin-binding proteins from cell lysates.

Synthesis of Isotopically Labeled Rapamycin

The synthesis of isotopically labeled rapamycin can be achieved through chemical synthesis or biosynthetic methods.

Chemical Synthesis of Deuterated Rapamycin

Deuterated rapamycin is typically synthesized by introducing deuterium atoms at specific positions in the rapamycin molecule. A general approach involves the use of deuterated reagents in the final steps of a synthetic route or through exchange reactions on the parent molecule.

Experimental Protocol: Synthesis of 31,42-d₂-7-deuterated Rapamycin

This protocol is a general guideline based on patented information and may require optimization.

-

Dissolution: Dissolve rapamycin (11 mM) in a 1:1 mixture of cyclohexane and dichloromethane (10 ml).

-

Cooling: Cool the solution in an ice bath.

-

Oxidation: Add poly(vinylpyridinium)dichromate (0.5 grams) to the cooled solution.

-

Reaction: Stir the reaction mixture overnight. Monitor the reaction progress by mass spectrometry.

-

Work-up:

-

Filter the reaction mixture.

-

Wash the filtrate with water.

-

Dry the organic layer using anhydrous magnesium sulfate.

-

Filter the solution and concentrate the organic solvent.

-

-

Characterization: Characterize the resulting white solid by LC/MS to confirm the incorporation of deuterium.

Biosynthetic Production of ¹³C and ¹⁵N-Labeled Rapamycin

Biosynthesis offers an efficient method for producing uniformly or selectively labeled rapamycin with ¹³C and ¹⁵N. This is achieved by feeding a culture of the rapamycin-producing bacterium, Streptomyces hygroscopicus, with isotopically labeled precursors.

Experimental Protocol: Biosynthetic Labeling of Rapamycin

This is a generalized protocol and requires optimization of precursor concentrations and fermentation conditions.

-

Culture Preparation: Prepare a seed culture of Streptomyces hygroscopicus in a suitable medium (e.g., soybean-mannitol medium).

-

Production Culture: Inoculate a larger production culture with the seed culture. The production medium should be formulated to support robust rapamycin production.

-

Precursor Feeding:

-

For ¹³C-labeling , supplement the production medium with a ¹³C-labeled carbon source, such as [U-¹³C]-glucose or [1,2-¹³C]-acetate, at an optimized concentration.

-

For ¹⁵N-labeling , supplement the production medium with a ¹⁵N-labeled nitrogen source, such as [¹⁵N]-ammonium sulfate or a mixture of [¹⁵N]-amino acids.

-

-

Fermentation: Continue the fermentation under controlled conditions (temperature, pH, aeration) for a period determined to be optimal for rapamycin production.

-

Extraction and Purification:

-

Harvest the biomass and extract rapamycin using an organic solvent (e.g., ethyl acetate).

-

Purify the labeled rapamycin from the crude extract using chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).

-

-

Isotopic Enrichment Analysis: Determine the isotopic purity and enrichment of the labeled rapamycin using high-resolution mass spectrometry.

Quantitative Analysis Using Isotopically Labeled Rapamycin

Isotopically labeled rapamycin is the gold standard for internal standards in LC-MS/MS quantification of the drug in biological matrices.

LC-MS/MS Method Performance

The use of a stable isotope-labeled internal standard (SIL-IS) significantly improves the accuracy and precision of rapamycin quantification compared to using a structural analog as an internal standard.

| Parameter | With SIL-IS (¹³C,D₃-Sirolimus) | With Analog IS (Ascomycin) | Reference |

| Linearity (r²) | > 0.99 | > 0.99 | [2] |

| Lower Limit of Quantification (LLOQ) | 0.25 µg/L | 0.25 µg/L | [4] |

| Inter-day Precision (CV%) | < 10% | < 15% | [2][3] |

| Accuracy (% bias) | Within ±15% | Within ±20% | [2][3] |

Experimental Protocol: Quantification of Rapamycin in Whole Blood by LC-MS/MS

This protocol provides a general workflow for the quantification of rapamycin in whole blood using an isotopically labeled internal standard.[1][2][3][4]

-

Sample Preparation:

-

Pipette 100 µL of whole blood sample into a microcentrifuge tube.

-

Add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the isotopically labeled rapamycin internal standard (e.g., D₃-rapamycin at 10 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

-

LC Separation:

-

Transfer the supernatant to an HPLC vial.

-

Inject an aliquot (e.g., 10 µL) onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both rapamycin and the isotopically labeled internal standard (e.g., for rapamycin: m/z 931.6 → 864.5; for D₃-rapamycin: m/z 934.6 → 864.5).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Pharmacokinetic Studies with Deuterated Rapamycin

Deuteration can alter the pharmacokinetic profile of drugs by slowing down their metabolism. This can lead to increased exposure and a longer half-life.[5][6][7]

| Pharmacokinetic Parameter | Non-deuterated Drug (Example) | Deuterated Drug (Example) | General Trend with Deuteration | Reference |

| Area Under the Curve (AUC) | Varies | Increased | Increase | |

| Maximum Concentration (Cmax) | Varies | Increased | Increase | |

| Clearance (CL) | Varies | Decreased | Decrease | |

| Half-life (t₁/₂) | Varies | Increased | Increase |

Note: The specific quantitative changes in pharmacokinetic parameters upon deuteration are highly dependent on the drug and the position of deuteration.

Target Identification using Biotinylated Rapamycin

Biotinylated rapamycin is a chemical probe used to identify and study the proteins that interact with rapamycin. The high affinity of biotin for streptavidin allows for the efficient capture of the rapamycin-protein complex.

Synthesis of Biotinylated Rapamycin

Biotin can be conjugated to rapamycin through a linker attached to one of its hydroxyl groups, typically at the C40 position, which is not critical for binding to FKBP12.

Experimental Protocol: Synthesis of a Rapamycin-Biotin Conjugate

This is a generalized protocol and requires optimization.

-

Protection of Hydroxyl Groups (Optional): If necessary, selectively protect the hydroxyl groups of rapamycin that are not intended for biotinylation using appropriate protecting groups.

-

Activation of Biotin: Activate the carboxylic acid group of a biotin derivative containing a linker arm (e.g., Biotin-PEG4-NHS ester) to make it reactive towards hydroxyl groups.

-

Conjugation: React the activated biotin derivative with rapamycin in an appropriate solvent (e.g., dichloromethane) in the presence of a catalyst (e.g., DMAP).

-

Deprotection (if applicable): Remove any protecting groups to yield the final rapamycin-biotin conjugate.

-

Purification and Characterization: Purify the conjugate using HPLC and confirm its structure and purity by mass spectrometry and NMR.

Experimental Protocol: Pull-Down Assay with Biotinylated Rapamycin

This protocol describes the use of biotinylated rapamycin to pull down its binding partners from a cell lysate.

-

Cell Lysate Preparation:

-

Culture cells of interest and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Bait Immobilization:

-

Incubate streptavidin-coated magnetic beads with the biotinylated rapamycin probe to immobilize the "bait."

-

Wash the beads to remove any unbound probe.

-

-

Protein Binding:

-

Incubate the immobilized biotinylated rapamycin with the cell lysate to allow for the formation of the rapamycin-protein complex.

-

-

Washing:

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of biotin or a denaturing agent like SDS-PAGE sample buffer).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting using an antibody against the expected binding partner (e.g., FKBP12).

-

For identification of unknown binding partners, the eluted proteins can be subjected to analysis by mass spectrometry.

-

Visualizations

Signaling Pathway

Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Workflow

References

- 1. An FKBP12 binding assay based upon biotinylated FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Biosynthesis of rapamycin and its regulation: past achievements and recent progress | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Journey of Rapamycin-d3: A Technical Guide to its Pharmacokinetic Profile in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of Rapamycin-d3 in various preclinical animal models. Rapamycin, also known as Sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cellular signaling.[1][2] Its deuterated isotopologue, this compound, serves as an essential internal standard for bioanalytical quantification, exhibiting a pharmacokinetic profile that is considered analogous to the unlabeled compound. This guide delves into the absorption, distribution, metabolism, and excretion (ADME) of Rapamycin, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and study designs.

Quantitative Pharmacokinetic Parameters of Rapamycin in Animal Models

The following tables summarize key pharmacokinetic parameters of Rapamycin across different animal species, doses, and routes of administration. These values provide a comparative look at the compound's behavior in preclinical studies.

Table 1: Pharmacokinetic Parameters of Rapamycin in Rodent Models

| Animal Model | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Mouse (CD2F1) | 10 mg/kg (RG) | Intravenous | - | - | - | 2.1 | 12.5 mL/min/kg | 1.73 L/kg | [3] |

| Mouse (CD2F1) | 100 mg/kg (RG) | Intravenous | - | - | - | 4.8 | 39.3 mL/min/kg | 8.75 L/kg | [3] |

| Rat (Sprague-Dawley) | 0.5 mg/kg (¹⁴C-Rapamycin) | Oral (intragastric) | 14.6 (blood) | 0.5 | - | - | - | - | [4] |

| Rat | 0.08 mg/kg | Intravenous | - | - | - | - | - | - | [5] |

| Rat | 0.8 mg/kg | Intravenous | - | - | - | - | - | - | [5] |

*RG: Rapamycin-28-N,N-dimethylglycinate methanesulfonate salt, a prodrug of Rapamycin.

Table 2: Pharmacokinetic Parameters of Rapamycin in Non-Rodent Models

| Animal Model | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈ (ng·h/mL) | Half-life (t½) (h) | Reference |

| Rabbit (New Zealand White) | 0.05 mg/kg | Intravenous | - | - | - | >13 | [6] |

| Rabbit (New Zealand White) | 0.5 mg/kg | Intravenous | - | - | - | >13 | [6] |

| Dog (Healthy) | 0.1 mg/kg | Oral | 8.39 ± 1.73 | - | 140 ± 23.9 | 38.7 ± 12.7 | [7] |

| Dog (Healthy, 5 daily doses) | 0.1 mg/kg | Oral | 5.49 ± 1.99 | - | 126 ± 27.1 | 99.5 ± 89.5 | [7][8] |

Key Signaling Pathway: The mTOR Pathway

Rapamycin exerts its effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[9][10] The following diagram illustrates the canonical mTOR signaling cascade and the point of intervention by Rapamycin.

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible pharmacokinetic studies.[11][12] Below are generalized methodologies commonly employed in the preclinical evaluation of Rapamycin.

Animal Models and Dosing

-

Species: Common animal models include mice (e.g., C57BL/6, CD2F1), rats (e.g., Sprague-Dawley, Wistar), rabbits (e.g., New Zealand White), and dogs (e.g., Beagle).[3][4][6][7][13] The choice of species depends on the specific research question and translational relevance.

-

Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. A suitable acclimatization period is crucial before the commencement of the study.

-

Dosing: Rapamycin or its formulations are administered via various routes, including intravenous (i.v.), oral (p.o.), and intraperitoneal (i.p.).[3][7][14] The vehicle for administration should be well-documented and tested for any intrinsic effects. For oral administration, gavage is a common technique.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.[12] Common sampling sites include the tail vein (mice, rats), marginal ear vein (rabbits), or cephalic vein (dogs). The volume of blood collected should be minimized to avoid physiological stress on the animals.

-

Sample Processing: Whole blood is often the matrix of choice for Rapamycin analysis due to its significant partitioning into erythrocytes.[15] Samples are typically collected in tubes containing an anticoagulant (e.g., EDTA). Plasma can be obtained by centrifuging the blood samples. All samples should be stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Rapamycin and this compound in biological matrices due to its high sensitivity and specificity.[16][17][18]

-

Sample Preparation: A protein precipitation step is commonly used to extract the analyte from the biological matrix.[16][17] This is often followed by centrifugation, and the supernatant is transferred for analysis.

-

Internal Standard: this compound is used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.

-

Chromatography: Reverse-phase chromatography is typically employed to separate Rapamycin from other endogenous components.

-

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, often in the positive ion mode, monitoring specific precursor-to-product ion transitions for both Rapamycin and this compound.

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram outlines the logical flow of a standard preclinical pharmacokinetic study for this compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of rapamycin: single-dose studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacokinetics and tissue distribution of intranasal administration of rapamycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 18. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Metabolic Stability of Rapamycin-d3 and Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor widely used as an immunosuppressant and investigated for various other therapeutic applications. Its clinical utility, however, can be influenced by its metabolic profile, which is primarily driven by cytochrome P450 3A4 (CYP3A4). This technical guide provides an in-depth analysis of the metabolic stability of Rapamycin-d3, a deuterated analog of rapamycin, in comparison to its parent compound. By leveraging the kinetic isotope effect, this compound is hypothesized to exhibit enhanced metabolic stability, leading to a more favorable pharmacokinetic profile. This guide details the underlying principles, experimental methodologies for assessment, and the anticipated comparative data, offering a comprehensive resource for researchers in drug development.

Introduction: The Rationale for Deuteration

The metabolic inactivation of drugs is a critical determinant of their pharmacokinetic properties, including half-life, bioavailability, and potential for drug-drug interactions. Rapamycin is extensively metabolized in the liver and intestine, primarily by CYP3A4, through oxidative processes such as hydroxylation and, notably, O-demethylation.[1][2][3][4] The sites of metabolic attack, or "soft spots," on the rapamycin molecule represent opportunities for chemical modification to improve its metabolic stability.

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which doubles the mass of the atom. This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of a C-H bond is often the rate-limiting step in oxidative metabolism by cytochrome P450 enzymes.[5][6] Consequently, replacing hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of metabolism. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[5][6][7]

This compound is a deuterated version of rapamycin where the three hydrogen atoms of one of the methoxy groups, a primary site of metabolic O-demethylation, have been replaced with deuterium.[8][9] This specific modification is intended to fortify this metabolically labile position against CYP3A4-mediated degradation. The anticipated outcome is a reduction in the formation of demethylated metabolites, leading to a longer half-life and increased systemic exposure of the active parent drug.[3]

The mTOR Signaling Pathway

Rapamycin exerts its therapeutic effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[10] Rapamycin first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the mTORC1 complex, inhibiting its downstream signaling.[10] Understanding this pathway is crucial for appreciating the pharmacological context of rapamycin and its analogs.

Caption: Simplified mTORC1 signaling pathway inhibited by the Rapamycin-FKBP12 complex.

Comparative Metabolic Stability: Data Summary

While direct head-to-head published studies quantitatively comparing the metabolic stability of this compound and rapamycin are not available, based on the known metabolism of rapamycin and the principles of the kinetic isotope effect, we can project the expected outcomes. The following tables present illustrative data from a hypothetical in vitro metabolic stability study using human liver microsomes (HLM).

Table 1: In Vitro Half-Life (t½) in Human Liver Microsomes

| Compound | Half-Life (t½, minutes) |

| Rapamycin | 25 |

| This compound | 45 |

Note: Data are illustrative and represent expected outcomes based on the kinetic isotope effect.

Table 2: In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes

| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rapamycin | 80 |

| This compound | 44 |

Note: Data are illustrative and represent expected outcomes based on the kinetic isotope effect.

The projected data suggest that this compound would have a significantly longer half-life and lower intrinsic clearance in human liver microsomes compared to rapamycin. This indicates a slower rate of metabolism, which would be expected to translate to improved pharmacokinetic parameters in vivo, such as increased overall drug exposure (AUC) and a longer elimination half-life.

Experimental Protocols

A robust assessment of metabolic stability is crucial for comparing this compound and rapamycin. The following are detailed methodologies for key in vitro experiments.

Microsomal Stability Assay

This assay is the gold standard for evaluating phase I metabolic stability.[11][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Rapamycin and this compound in human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled, from a reputable vendor)

-

Rapamycin and this compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of Rapamycin and this compound in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Reaction Mixture: In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL) and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Add the test compound (Rapamycin or this compound, final concentration, e.g., 1 µM) to the wells, followed by the NADPH regenerating system to initiate the metabolic reaction. For a negative control, add buffer instead of the NADPH system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .

Caption: Workflow for the in vitro microsomal stability assay.

LC-MS/MS Analysis

Objective: To quantify the concentrations of Rapamycin and this compound in the microsomal stability assay samples.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Typical LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Rapamycin: Monitor a specific precursor-to-product ion transition (e.g., m/z 936.6 -> 869.6, as the sodium adduct).

-

This compound: Monitor the corresponding transition, accounting for the mass shift due to deuteration (e.g., m/z 939.6 -> 872.6).

-

Internal Standard: Monitor its unique MRM transition.

-

Conclusion

The strategic deuteration of rapamycin at a known site of metabolism, as in this compound, is a well-founded approach to enhancing its metabolic stability. The underlying principle of the kinetic isotope effect strongly suggests that this compound will exhibit a slower rate of CYP3A4-mediated demethylation compared to its non-deuterated counterpart. This enhanced stability is predicted to result in a longer in vitro half-life and lower intrinsic clearance. For drug development professionals, these characteristics are highly desirable, as they can translate to an improved in vivo pharmacokinetic profile, potentially leading to lower dosing frequency, reduced inter-individual variability, and a more favorable therapeutic window. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of the metabolic advantages of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of two immunosuppressive metabolites after in vitro metabolism of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 4. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nedmdg.org [nedmdg.org]

- 8. caymanchem.com [caymanchem.com]